molecular formula C24H28FN3O4S2 B2997887 (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 897616-36-3

(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Número de catálogo: B2997887
Número CAS: 897616-36-3
Peso molecular: 505.62
Clave InChI: LFTWTZWOGRCAJZ-LCUIJRPUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic benzothiazole derivative characterized by a fluorinated benzothiazole core, an ethoxyethyl substituent at position 3, and a 3-methylpiperidinylsulfonyl benzamide group at position 2. Its Z-configuration is critical for its stereochemical stability and biological interactions. The compound’s synthesis involves multi-step reactions, including Friedel-Crafts acylation, hydrazide formation, and cyclization, as detailed in Scheme 1 of the International Journal of Molecular Sciences (2014) . Spectral analyses (1H-NMR, 13C-NMR, IR, and MS) confirm its tautomeric preference for the thione form over the thiol tautomer, with IR bands at 1247–1255 cm⁻¹ (C=S) and 3278–3414 cm⁻¹ (NH) .

Propiedades

IUPAC Name

N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O4S2/c1-3-32-14-13-28-21-11-8-19(25)15-22(21)33-24(28)26-23(29)18-6-9-20(10-7-18)34(30,31)27-12-4-5-17(2)16-27/h6-11,15,17H,3-5,12-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTWTZWOGRCAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features several notable structural components:

  • Benzothiazole Moiety : Known for its pharmacological significance.
  • Ethoxyethyl Side Chain : Enhances solubility and bioavailability.
  • Sulfonamide Group : May improve interaction with biological targets.

Synthesis

The synthesis of (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide typically involves a multi-step organic reaction process:

  • Formation of Benzothiazole : Combine 2-ethoxyethylamine with 6-fluorobenzo[d]thiazole under acidic conditions.
  • Amide Bond Formation : Introduce 4-methylpiperidine sulfonamide to form the target compound.
  • Purification : Use chromatography to isolate the final product.

Anticancer Properties

Research has shown that compounds within the benzothiazole class exhibit significant anticancer activity. For instance, derivatives similar to the compound have demonstrated the ability to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The compound's structural features likely contribute to this activity by interfering with critical cellular pathways involved in cancer progression.

The mechanism by which (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Targeting specific enzymes or receptors linked to tumor growth.
  • Induction of Apoptosis : Promoting programmed cell death in malignant cells.
  • Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.

Research Findings

Several studies have evaluated the biological activity of benzothiazole derivatives, providing insights into their efficacy:

CompoundStructural FeaturesBiological Activity
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineBenzothiazole core with nitro substitutionSignificant inhibition of cancer cell proliferation
(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)Contains ethoxyethyl and fluorinePotential anticancer and antimicrobial activity

Case Studies

  • Cell Viability Assays : In vitro studies using MTT assays have shown that compounds similar to (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene) significantly reduce cell viability in various cancer cell lines at micromolar concentrations.
  • Western Blot Analysis : Studies indicated that these compounds can modulate signaling pathways associated with cancer progression, as evidenced by changes in protein expression levels related to apoptosis and cell cycle regulation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole and Triazole Families

The compound shares structural motifs with derivatives synthesized in the International Journal of Molecular Sciences (2014), such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (compounds [7–9]) . Key comparisons include:

Feature (Z)-Target Compound Triazole Derivatives [7–9] PubChem Analog†
Core Structure Benzothiazole with fluorination at position 6 1,2,4-Triazole with 2,4-difluorophenyl substituent Benzothiazole with methylsulfonyl at position 6 and 4-methylpiperidinylsulfonyl benzamide
Substituents 3-(2-ethoxyethyl), 4-((3-methylpiperidin-1-yl)sulfonyl)benzamide 4-(4-X-phenylsulfonyl)phenyl (X = H, Cl, Br), 2,4-difluorophenyl 3-(2-methoxyethyl), 4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Tautomerism Thione tautomer (C=S confirmed by IR) Thione tautomer (C=S at 1247–1255 cm⁻¹; no S-H bands) Not reported
Synthetic Pathway Multi-step cyclization and alkylation Base-mediated cyclization of hydrazinecarbothioamides Insufficient data (PubChem entry requires JavaScript access)

†Reference compound: (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide .

Functional Group Impact on Bioactivity

  • Ethoxyethyl vs.
  • Sulfonyl Groups : The 3-methylpiperidinylsulfonyl moiety in the target compound differs from the 4-methylpiperidinylsulfonyl group in the PubChem analog, which could alter receptor binding affinity due to steric and electronic effects .
  • Fluorination : The 6-fluoro substituent in the target compound contrasts with the methylsulfonyl group in the PubChem analog, suggesting divergent electronic profiles (e.g., electron-withdrawing vs. electron-donating effects) .

Metabolic and Regulatory Considerations

While direct metabolic data for the target compound are unavailable, regulatory guidelines for veterinary drugs (Codex Alimentarius, 2014) emphasize that structural analogs require qualitative similarity in metabolite profiles rather than quantitative equivalence for extrapolation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.